molecular formula C17H20ClNO B1676263 m-Chloro-alpha-((dimethylamino)methyl)-beta-phenylphenetyl alcohol CAS No. 71827-56-0

m-Chloro-alpha-((dimethylamino)methyl)-beta-phenylphenetyl alcohol

Cat. No.: B1676263
CAS No.: 71827-56-0
M. Wt: 289.8 g/mol
InChI Key: KGSABFQIAANNPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Clemeprol involves the reaction of 3-chlorophenylacetone with dimethylamine, followed by reduction with sodium borohydride to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Clemeprol undergoes several types of chemical reactions:

Common reagents used in these reactions include sodium borohydride for reduction and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Clemeprol exerts its effects by inhibiting the neuronal uptake of noradrenaline, thereby increasing the levels of this neurotransmitter in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The molecular targets of Clemeprol include the sodium-dependent noradrenaline transporter, which it inhibits .

Comparison with Similar Compounds

Clemeprol is similar to other antidepressants in the 3,3-diarylpropyl-amine class, such as desipramine and imipramine. Clemeprol is unique in its specific inhibition of the neuronal uptake of noradrenaline and its antireserpine activity . Other similar compounds include:

    Desipramine: A tricyclic antidepressant that also inhibits the reuptake of noradrenaline.

    Imipramine: Another tricyclic antidepressant with a broader spectrum of action, affecting both noradrenaline and serotonin reuptake.

Clemeprol’s uniqueness lies in its specific molecular structure and its distinct pharmacological profile compared to these similar compounds.

Properties

CAS No.

71827-56-0

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol

InChI

InChI=1S/C17H20ClNO/c1-19(2)12-16(20)17(13-7-4-3-5-8-13)14-9-6-10-15(18)11-14/h3-11,16-17,20H,12H2,1-2H3

InChI Key

KGSABFQIAANNPS-UHFFFAOYSA-N

SMILES

CN(C)CC(C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl)O

Canonical SMILES

CN(C)CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol
BRL 14342
BRL 14342 hydrochloride
BRL 14342 hydrochloride, (R*,R*)-isomer
BRL 14342 hydrochloride, (R*,S*)-isomer
BRL 14342, (R*,R*)-isomer
BRL 14342, (R*,S*)-isomer
BRL-14342

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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